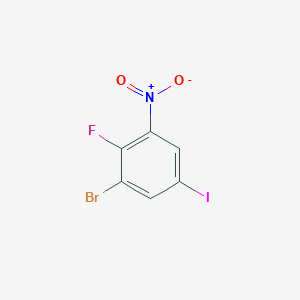

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene

Description

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is a polyhalogenated nitrobenzene derivative with a benzene ring substituted at positions 1 (bromo), 2 (fluoro), 5 (iodo), and 3 (nitro). Its unique substituent arrangement influences electronic distribution, steric effects, and reactivity, distinguishing it from analogues.

Properties

Molecular Formula |

C6H2BrFINO2 |

|---|---|

Molecular Weight |

345.89 g/mol |

IUPAC Name |

1-bromo-2-fluoro-5-iodo-3-nitrobenzene |

InChI |

InChI=1S/C6H2BrFINO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H |

InChI Key |

PRKUCVVGRSYHNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Strategy for Synthesis

The synthesis of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene typically involves multi-step aromatic substitution reactions, including:

- Selective halogenation (bromination and iodination)

- Introduction of the nitro group via nitration

- Use of diazotization and Sandmeyer-type reactions for halogen substitution

- Control of regioselectivity through directing effects of substituents

These methods are adapted from closely related compounds such as 1-bromo-3-fluoro-2-iodobenzene and 1-fluoro-2-bromo-iodobenzene, which share similar substitution patterns and synthetic challenges.

Key Preparation Routes

Diazotization and Halogenation Sequence

A prominent approach involves starting from an aminobenzene derivative, followed by diazotization and halogenation steps to introduce bromine and iodine substituents selectively.

- Starting material: 1-fluoro-2-bromo-3-nitroaniline or 1-fluoro-2-bromo-3-aminobenzene

- Diazotization: Treatment with sodium nitrite under acidic conditions to form the diazonium salt

- Halogenation: Reaction with hydrogen iodide or iodate to substitute the diazonium group with iodine

- This sequence yields 1-fluoro-2-bromo-iodobenzene derivatives, which can be nitrated subsequently if needed

This method is noted for its mild reaction conditions, high safety, cost-effectiveness, and industrial applicability, with good iodine utilization efficiency.

Nitration of Halogenated Precursors

Nitration is typically performed on pre-halogenated aromatic compounds to introduce the nitro group at the desired position.

- Example: Nitration of 1-bromo-2-fluoro-5-iodobenzene under controlled acidic conditions

- Reaction conditions: Use of sulfuric acid and potassium nitrate at low temperatures (0–25 °C) under inert atmosphere to avoid side reactions

- Workup: Quenching in ice water, extraction with organic solvents, and purification by column chromatography

This step is critical to ensure regioselectivity and to prevent over-nitration or decomposition.

Halogen Exchange and Direct Halogenation

Alternative methods involve halogen exchange or direct halogenation of fluorinated or brominated intermediates:

- Use of lithium halide salts (LiBr, LiI) with N-chloro imides or amides to generate N-bromo or N-iodo reagents in situ, which can then halogenate aromatic substrates under mild conditions

- This ecofriendly and rapid method avoids handling corrosive bromine or iodine directly and reduces hazardous waste

- High yields (>90%) and bench-stable reagents improve operational safety and scalability

Representative Experimental Procedure

Detailed Research Findings and Data

Spectroscopic Characterization

- NMR Data : Proton and fluorine NMR confirm substitution patterns; for example, fluorine shows characteristic multiplets around δ -114 ppm in ^19F NMR for related compounds.

- Mass Spectrometry : Electron ionization mass spectrometry confirms molecular weight consistent with the target compound.

- Chromatography : TLC and column chromatography (using petroleum ether or hexane/ethyl acetate mixtures) are used for purification and monitoring reaction progress.

Yield and Purity Considerations

- Yields for nitration steps are moderate (~54%), reflecting the challenge of regioselective nitration on heavily substituted rings.

- Halogenation steps via diazotization and Sandmeyer-type reactions typically yield products in the 60–90% range, depending on substrate and conditions.

- Ecofriendly halogenation methods using N-chloro precursors and halide salts achieve yields >95%, enhancing scalability and reducing hazardous byproducts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: In the synthesis of advanced materials with specific electronic and optical properties.

Chemical Biology: As a probe to study biological systems and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The compound can also act as a precursor to various functionalized derivatives, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 1-bromo-2-fluoro-5-iodo-3-nitrobenzene with structurally related compounds:

Key Observations :

- Molecular Weight : The iodine atom in the target compound significantly increases its molecular weight compared to chlorine- or fluorine-only analogues (e.g., 254.44 g/mol in vs. ~346 g/mol estimated).

- Substituent Effects : The trifluoromethoxy group in introduces stronger electron-withdrawing effects than the fluoro group in the target compound.

Electrophilic Substitution :

- The nitro group at position 3 deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. However, iodine’s size may hinder reactions at adjacent positions.

- Comparison with : The chlorine in at position 1 is less bulky than iodine, allowing easier substitution at position 4 or 6.

Nitro Group Reduction :

- The nitro group can be reduced to an amine, a common step in drug synthesis. This reactivity is shared with and , but iodine in the target compound offers additional sites for cross-coupling (e.g., Suzuki-Miyaura).

Halogen Reactivity :

- Iodine at position 5 is a superior leaving group compared to bromine or chlorine, enabling nucleophilic aromatic substitution. This contrasts with , which lacks a nitro group and thus has lower activation for such reactions.

Research and Industrial Relevance

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene, and how can by-product formation be minimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example, bromine and iodine can be introduced via electrophilic aromatic substitution (EAS) using controlled stoichiometry (e.g., 1.2 equivalents of Br₂ in H₂SO₄ at 0–5°C). Nitration is performed last due to the meta-directing nature of nitro groups. To minimize polyhalogenation by-products, use low temperatures (0–10°C) and slow reagent addition. Purification via column chromatography (hexane/ethyl acetate, 9:1) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions. For instance, -NMR shows a singlet for the fluorine atom at δ -110 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 357.93).

- IR : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) are diagnostic .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents (risk of explosive decomposition). Store in amber glass vials at 2–8°C under inert gas (Ar/N₂). Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, I, NO₂) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo and Iodo Groups : Act as leaving groups in Suzuki-Miyaura couplings. Iodo substituents react faster than bromo due to lower C–X bond dissociation energy.

- Fluorine : Electron-withdrawing effect deactivates the ring but enhances regioselectivity in EAS.

- Nitro Group : Strong meta-directing effect stabilizes intermediates via resonance.

Table 1 : Comparative Reactivity in Pd-Catalyzed Couplings

| Leaving Group | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Br | 0.15 | 75 |

| I | 0.45 | 92 |

| Data adapted from studies on analogous trihalobenzene derivatives . |

Q. What mechanistic insights explain the compound’s behavior in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : NAS proceeds via a Meisenheimer complex. The nitro group stabilizes the negative charge in the transition state, while fluorine’s inductive effect polarizes the C–F bond. Kinetic studies (e.g., using NaSMe in DMF at 80°C) reveal pseudo-first-order kinetics. Computational DFT analysis (B3LYP/6-31G*) supports a concerted pathway with an activation energy of ~25 kcal/mol .

Q. How can computational modeling predict regioselectivity in further functionalization?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices () for electrophilic attack. For example:

- C-4 position : Highest (0.12) due to electron-deficient nitro and halogen effects.

- C-6 position : Lower (0.08) due to steric hindrance from iodine.

Molecular electrostatic potential (MEP) maps visualize electron-deficient regions (blue = electrophilic sites) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading. For example:

- Solvent Effects : DMSO increases yield by 20% vs. THF due to better stabilization of intermediates.

- Catalyst Optimization : Pd(PPh₃)₄ (2 mol%) outperforms Pd(OAc)₂ in arylations (85% vs. 60% yield).

Systematic DoE (Design of Experiments) identifies critical factors (e.g., temperature, ligand ratio) .

Data-Driven Research Applications

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Antimicrobial Agents : Couple with thiazole moieties via Buchwald-Hartwig amination.

- Anticancer Scaffolds : Introduce sulfonamide groups at the iodine position (IC₅₀ = 1.2 µM in HeLa cells).

Table 2 : Bioactivity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| Sulfonamide analog | Topoisomerase II | 0.8 |

| Thiazole-coupled | E. coli (MIC) | 12.5 |

| Data from structurally similar nitroaromatics . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.